Cipargamin, also known as NITD609 or KAE609, is an experimental synthetic antimalarial drug that belongs to the spiroindolone class of compounds. This compound was developed through a collaboration involving the Novartis Institute for Tropical Diseases, the Genomics Institute of the Novartis Research Foundation, and other research institutions. Cipargamin has shown promise in treating malaria, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Cipargamin is classified as a small organic molecule and is part of the harmala alkaloids group. Its structure is based on beta-carbolines, which are characterized by a fused pyrimidine and pyrrole moiety forming a unique indole structure . The compound's chemical formula is and it has a molecular weight of approximately 390.24 g/mol .
Cipargamin was discovered through high-throughput screening of a library containing 12,000 natural products and synthetic compounds. Initially, 275 compounds exhibited activity against Plasmodium falciparum, which was narrowed down to 17 candidates for further optimization. The synthesis process involved modifying the lead compound GNF 493 to enhance its pharmacokinetic properties and metabolic stability .
Technical Details:
The molecular structure of Cipargamin features a spiroindolone framework, which is critical for its biological activity. The IUPAC name for Cipargamin is (3R,3'S)-5,7'-dichloro-6'-fluoro-3'-methyl-1,2,2',3',4',9'-hexahydrospiro[indole-3,1'-pyrido[3,4-b]indole]-2-one.
Cipargamin undergoes various chemical reactions that are essential for its activity against malaria. The primary mechanism involves inhibition of the parasite's growth by interfering with its metabolic pathways.
Technical Details:
The mechanism of action of Cipargamin primarily revolves around its ability to inhibit mitochondrial functions in Plasmodium falciparum. This inhibition leads to a disruption in ATP production and ultimately results in the death of the parasite.
Cipargamin exhibits several notable physical and chemical properties that contribute to its effectiveness as an antimalarial agent.
Cipargamin is primarily being investigated for its potential use as an antimalarial drug. It has shown significant efficacy in preclinical studies and is currently undergoing clinical trials to evaluate its safety and effectiveness in humans.
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1